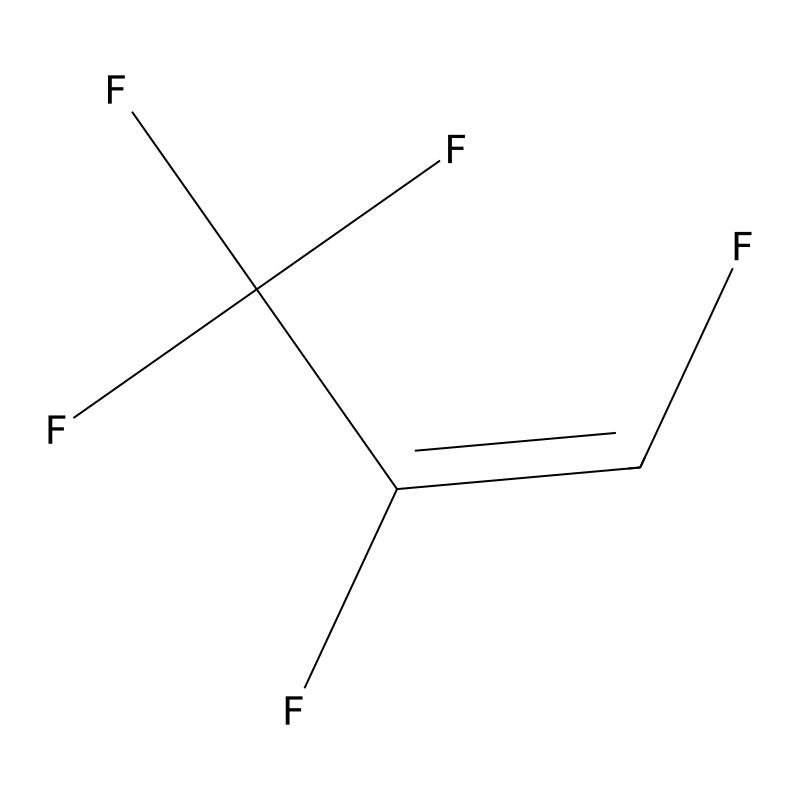

(E)-1,2,3,3,3-Pentafluoropropene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(E)-1,2,3,3,3-Pentafluoropropene is a fluorinated olefin with the molecular formula C3H2F5 and a CAS number of 5595-10-8. It is characterized as a colorless gas at room temperature, exhibiting high chemical stability and low global warming potential. This compound is notable for its unique structure, which includes five fluorine atoms attached to a three-carbon backbone, contributing to its distinctive physical and chemical properties. Its boiling point is approximately -18.5 °C, and it has a predicted density of around 1.336 g/cm³ .

While detailed safety data is limited, some general precautions are advisable due to the presence of fluorine atoms:

- Inhalation: Avoid inhalation as the gas may irritate the respiratory system.

- Skin and Eye Contact: Avoid contact with skin and eyes as it may cause irritation.

- Flammability: Information on flammability is not readily available, but fluorinated hydrocarbons can be flammable under certain conditions.

(E)-1,2,3,3,3-Pentafluoropropene (E-HFC-1225ye) is a colorless gas of interest in scientific research primarily due to its potential applications as a precursor to hydrofluoroolefins (HFOs). HFOs are a class of environmentally friendly refrigerants being explored as replacements for traditional chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) which have been linked to ozone depletion [].

Precursor to Hydrofluoroolefins (HFOs)

One of the main areas of scientific research involving (E)-1,2,3,3,3-Pentafluoropropene is its use as a starting material for the synthesis of HFOs. These fluorinated olefins possess desirable properties for refrigerant applications, including low global warming potential (GWP) and zero ozone depletion potential (ODP) []. Several research studies have explored methods for converting (E)-1,2,3,3,3-Pentafluoropropene into specific HFOs, such as 2,3,3,3-tetrafluoropropene (R-1234yf) and 1,3,3,3-tetrafluoropropene (HFO-1234ze) [, ].

Here are some additional points to consider:

- The specific isomer of 1,2,3,3,3-Pentafluoropropene, the (E)-configuration, is preferred for HFO synthesis due to its unique reactivity compared to the (Z)-isomer [].

- Research is ongoing to optimize the conversion processes and develop more efficient and sustainable methods for producing HFOs from (E)-1,2,3,3,3-Pentafluoropropene.

- Addition Reactions: It can react with hydrogen halides to form halogenated derivatives.

- Polymerization: This compound can undergo polymerization to produce various fluoropolymers, which are utilized in diverse industrial applications.

Common reagents used in these reactions include hydrogen halides for addition reactions and metal catalysts for polymerization processes. The major products formed from these reactions are halogenated derivatives and fluoropolymers .

Several methods are employed for the synthesis of (E)-1,2,3,3,3-Pentafluoropropene:

- Dehydrofluorination: A common synthetic route involves the dehydrofluorination of 1,1,1,2,3,3,3-heptafluoropropane using strong bases such as potassium hydroxide. This reaction typically occurs at elevated temperatures and in solvents like dimethyl sulfoxide.

- Catalytic Processes: Industrial production often utilizes catalytic dehydrofluorination methods to enhance yield and purity. These processes are conducted under controlled temperature and pressure conditions to optimize production efficiency.

(E)-1,2,3,3,3-Pentafluoropropene has various applications across multiple industries:

- Refrigeration: Due to its low global warming potential, it is increasingly used as an environmentally friendly refrigerant in air conditioning systems.

- Fluoropolymer Production: It serves as a monomer in the synthesis of fluoropolymers used in coatings and membranes.

- Medical Diagnostics: Investigated for potential use in biological imaging techniques due to its stability .

Research into the interactions of (E)-1,2,3,3,3-Pentafluoropropene with other chemical species focuses on its reactivity patterns during addition and polymerization reactions. These studies highlight how the compound interacts with various catalysts and reagents to form stable products that exhibit desirable properties for industrial applications. The mechanisms involved often emphasize the formation of carbon-fluorine bonds that contribute to the stability of resulting fluoropolymers .

Several compounds share structural similarities with (E)-1,2,3,3,3-Pentafluoropropene. Notable examples include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (Z)-1,2,3,3,3-Pentafluoropropene | C3H2F5 | Isomeric form with different reactivity patterns |

| 1,1-Difluoroethene | C2H2F2 | Lower fluorine content; used in similar industrial applications |

| 1-Hexene | C6H12 | Non-fluorinated olefin; serves as a comparison for reactivity |

These compounds differ primarily in their structural configurations and fluorine content. The presence of multiple fluorine atoms in (E)-1,2,3,3,3-Pentafluoropropene imparts unique properties such as enhanced stability and lower environmental impact compared to its less fluorinated counterparts.